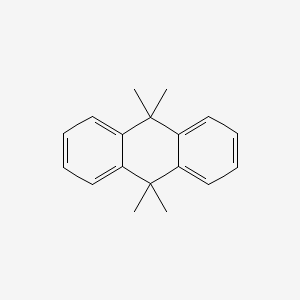

9,9,10,10-Tetramethyl-9,10-dihydroanthracene

Descripción general

Descripción

9,9,10,10-Tetramethyl-9,10-dihydroanthracene is an organic compound with the molecular formula C18H20. It is a derivative of anthracene, where the 9 and 10 positions are substituted with two methyl groups each, resulting in a dihydroanthracene structure. This compound is known for its stability and unique electronic properties, making it a subject of interest in various scientific fields.

Métodos De Preparación

The synthesis of 9,9,10,10-Tetramethyl-9,10-dihydroanthracene typically involves the hydrogenation of 9,10-dimethylanthracene. The reaction is carried out in the presence of a hydrogenation catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures. The reaction conditions need to be carefully controlled to ensure complete hydrogenation without over-reduction of the aromatic system.

Análisis De Reacciones Químicas

9,9,10,10-Tetramethyl-9,10-dihydroanthracene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 9,10-anthraquinone derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Further reduction of the compound can lead to the formation of fully saturated hydrocarbons. This is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for the introduction of various functional groups. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).

The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Materials Science

TMDA is recognized for its potential in the development of organic semiconductors and electroluminescent materials. Its stable aromatic structure and the presence of methyl groups contribute to its electronic properties, making it suitable for:

- Organic Light Emitting Diodes (OLEDs): TMDA can be utilized as a host material in OLEDs due to its ability to facilitate charge transport and enhance light emission efficiency.

- Organic Photovoltaics (OPVs): The compound's electronic properties enable it to act as a donor or acceptor material in OPV devices, improving energy conversion efficiencies.

Chemical Synthesis

TMDA serves as a precursor in the synthesis of various brominated derivatives. Its utility includes:

- Synthesis of Functionalized Anthracenes: TMDA can undergo bromination to produce derivatives that are valuable in further chemical reactions.

- Building Block for Complex Molecules: The compound can be modified to create more complex structures used in pharmaceuticals and materials science.

Biological Studies

Research has indicated that TMDA and its derivatives may possess significant biological activities:

- Anticancer Properties: Some studies suggest that TMDA derivatives exhibit cytotoxic effects against various cancer cell lines, making them candidates for further investigation in cancer therapy.

- Antimicrobial Activity: TMDA has been explored for its potential antimicrobial properties, which could lead to applications in developing new antibiotics.

Analytical Chemistry

TMDA is also employed in analytical techniques:

- High-Performance Liquid Chromatography (HPLC): TMDA can be analyzed using reverse-phase HPLC methods, which are crucial for separating and identifying compounds in complex mixtures. This method is scalable and useful for pharmacokinetic studies .

- Mass Spectrometry (MS): The compound's stability allows it to be effectively analyzed using MS techniques, facilitating the identification of metabolites and other derivatives formed during biological studies.

Case Studies and Research Findings

Several studies have documented the applications of TMDA:

Case Study 1: Synthesis of Novel Polymers

A study focused on synthesizing a novel Tröger base polymer from 2,6(7)-diamino-9,9,10,10-tetramethyl-9,10-dihydroanthracene demonstrated the compound's versatility as a building block for advanced materials . The polymer exhibited unique properties suitable for applications in organic electronics.

Research evaluating the anticancer activity of TMDA derivatives revealed that certain modifications enhance cytotoxicity against specific cancer cell lines. This highlights the potential of TMDA as a scaffold for drug development .

Summary Table of Applications

| Application Area | Specific Use Cases | Key Benefits |

|---|---|---|

| Materials Science | OLEDs, OPVs | Enhanced electronic properties |

| Chemical Synthesis | Precursor for brominated derivatives | Versatile building block |

| Biological Studies | Anticancer and antimicrobial properties | Potential therapeutic applications |

| Analytical Chemistry | HPLC and MS analysis | Effective separation and identification |

Mecanismo De Acción

The mechanism by which 9,9,10,10-Tetramethyl-9,10-dihydroanthracene exerts its effects is primarily related to its electronic structure. The presence of methyl groups at the 9 and 10 positions influences the electron density distribution in the aromatic ring, affecting its reactivity and interaction with other molecules. The compound can participate in various chemical reactions through electrophilic and nucleophilic pathways, depending on the nature of the substituents and reaction conditions.

Comparación Con Compuestos Similares

Similar compounds to 9,9,10,10-Tetramethyl-9,10-dihydroanthracene include:

9,10-Dimethylanthracene: Lacks the additional hydrogenation at the 9 and 10 positions, resulting in different electronic properties.

9,9,10,10-Tetramethyl-9,10-disila-9,10-dihydroanthracene: Contains silicon atoms in place of carbon at the 9 and 10 positions, leading to variations in chemical reactivity and stability.

9,10-Dihydroanthracene: Does not have the methyl substitutions, making it less sterically hindered and more reactive in certain chemical reactions.

The uniqueness of this compound lies in its combination of stability, electronic properties, and the ability to undergo a wide range of chemical transformations, making it a valuable compound for research and industrial applications.

Actividad Biológica

9,9,10,10-Tetramethyl-9,10-dihydroanthracene (TMDA) is a polycyclic aromatic hydrocarbon (PAH) derivative that has garnered attention for its potential biological activities. This compound exhibits a range of biochemical properties and interactions that can influence cellular processes and molecular mechanisms. This article aims to provide a comprehensive overview of the biological activity of TMDA, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

TMDA is characterized by its unique tetracyclic structure, which contributes to its stability and reactivity. The compound's structure allows it to participate in various biochemical interactions, making it a subject of interest in both material science and biological research.

Biological Activity Overview

The biological activity of TMDA encompasses several key areas:

- Cellular Effects : TMDA has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. It can modulate the activity of signaling molecules, leading to alterations in cellular responses such as proliferation and apoptosis.

- Molecular Mechanisms : The compound interacts with biomolecules through various mechanisms including DNA intercalation and protein binding. These interactions can result in enzyme inhibition or activation, depending on the nature of the binding .

Table 1: Summary of Biological Activities of TMDA

| Activity | Description |

|---|---|

| Cell Signaling | Modulates key signaling pathways affecting cellular responses |

| Gene Expression | Alters transcription factor activity leading to changes in gene expression |

| Enzyme Interaction | Binds to enzymes influencing their catalytic properties |

| Oxidative Stress | Induces oxidative stress at higher concentrations |

| Toxicity Profile | Exhibits minimal toxicity at low doses; higher doses can cause cellular damage |

Study 1: Cellular Response to TMDA

In a study examining the effects of TMDA on human cell lines, researchers observed that low concentrations of TMDA enhanced cell proliferation while higher concentrations induced apoptosis. The study highlighted the compound's dual role in cellular processes depending on dosage.

Study 2: Interaction with Proteins

TMDA was found to interact with specific proteins involved in signal transduction pathways. This interaction was characterized using techniques such as Surface Plasmon Resonance (SPR), demonstrating that TMDA can effectively modulate protein activity through direct binding.

Target Interactions

TMDA primarily targets enzymes and proteins involved in metabolic pathways. The brominated derivatives exhibit enhanced reactivity due to halogen bonding interactions which can significantly alter enzyme kinetics and stability.

Pathway Modulation

The compound has been shown to influence several key biochemical pathways:

Propiedades

IUPAC Name |

9,9,10,10-tetramethylanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20/c1-17(2)13-9-5-7-11-15(13)18(3,4)16-12-8-6-10-14(16)17/h5-12H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIKXMSYOZSDGRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2C(C3=CC=CC=C31)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90323937 | |

| Record name | 9,9,10,10-tetramethyl-9,10-dihydroanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90323937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24269-10-1 | |

| Record name | 24269-10-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405243 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,9,10,10-tetramethyl-9,10-dihydroanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90323937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.